Saikosaponin A
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Overview
Description
This compound has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and anticancer properties . Saikosaponin A is known for its ability to suppress angiogenesis and tumor growth by blocking the vascular endothelial growth factor receptor 2-mediated signaling pathway .
Mechanism of Action
Target of Action
Saikosaponin A (SSA) is a triterpenoid saponin that has been found to interact with several targets. One of its primary targets is the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, a key step in solid tumor progression . SSA has also been found to interact with the oxytocin receptor (OXTR) , which is involved in the regulation of mood and social behavior .
Mode of Action
SSA interacts with its targets and induces various changes. For instance, it suppresses angiogenesis and tumor growth by blocking the VEGFR2-mediated signaling pathway . This involves the suppression of the protein phosphorylation of VEGFR2 and the downstream protein kinase including PLCγ1, FAK, Src, and Akt . In the context of depression, SSA has been found to bind to the OXTR with low binding energy, suggesting a strong interaction .
Biochemical Pathways
SSA affects several biochemical pathways. It inhibits the VEGFR2-mediated signaling pathway, which is crucial for angiogenesis . This leads to the suppression of the proliferation, migration, and tube formation of human umbilical vein endothelial cells . In the context of depression, SSA has been found to interact with the oxytocin receptor, thereby potentially affecting mood regulation .
Pharmacokinetics
The pharmacokinetics of SSA, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. Detailed information on the pharmacokinetics of ssa is limited
Result of Action
The action of SSA results in various molecular and cellular effects. It has been found to powerfully suppress the proliferation, migration, and tube formation of human umbilical vein endothelial cells . Moreover, SSA inhibits tumor growth in both orthotopic 4T1 breast cancer and subcutaneous HCT-15 colorectal tumor by the inhibition of tumor angiogenesis . In the context of depression, SSA has been found to significantly shorten the immobility time of mice, indicating its antidepressant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Saikosaponin A involves several key steps. The aglycones of high oxidation state are prepared from oleanolic acid. The regioselective glycosylation is then performed to construct the β-(1→3)-linked disaccharide fragment. Efficient gold (I)-catalyzed glycosylation is used to install the glycans onto the aglycones .
Industrial Production Methods
Industrial production of this compound typically involves extraction from the roots of Bupleurum falcatum. The extraction process includes drying, grinding, and solvent extraction, followed by purification steps such as column chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Saikosaponin A undergoes various chemical reactions, including:
Reduction: Reduction of the 3-ketone to form 3,23-diol, which is then protected with silylidene ketal.
Substitution: Glycosylation reactions to attach sugar moieties to the aglycone structure.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is commonly used for oxidation reactions.
Reduction: Me4NBH(OAc)3 is used for the reduction of ketones.
Glycosylation: Gold (I)-catalyzed glycosylation is employed to attach glycans.
Major Products Formed
The major products formed from these reactions include various glycosylated derivatives of this compound, such as prosaikosaponin F, G, and saikosaponin Y .
Scientific Research Applications
Saikosaponin A has a wide range of scientific research applications:
Chemistry: Used as a marker for evaluating the quality of Radix Bupleuri in traditional Chinese medicine.
Biology: Investigated for its immunomodulatory effects, including the regulation of Th1/Th2 balance in tumors.
Medicine: Exhibits significant anti-inflammatory, antidepressant, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals targeting inflammatory and cancerous conditions.
Comparison with Similar Compounds
Saikosaponin A is part of a family of saikosaponins, which include:
Saikosaponin D: Exhibits strong antitumor effects by inhibiting cell proliferation and inducing apoptosis.
Saikosaponin C: Known for its antiviral properties.
Saikosaponin B2: Demonstrates significant anti-inflammatory effects.
Compared to these similar compounds, this compound is unique in its strong anti-inflammatory and immunomodulatory properties, making it a valuable compound for therapeutic applications .
Properties
CAS No. |
20736-09-8 |
---|---|
Molecular Formula |
C42H68O13 |
Molecular Weight |
781.0 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H68O13/c1-21-28(46)33(55-34-31(49)30(48)29(47)22(18-43)53-34)32(50)35(52-21)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22+,23-,24?,25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35+,37+,38+,39-,40+,41-,42?/m1/s1 |
InChI Key |
KYWSCMDFVARMPN-VEIYWVLQSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4(C3C=CC56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
saikosaponin saikosaponin A saikosaponin B saikosaponin B1 saikosaponin B2 saikosaponin B3 saikosaponin B4 saikosaponin C saikosaponin D saikosaponin K saikosaponin L saikosaponins |
Origin of Product |
United States |
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